6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione
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Overview
Description
6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a methoxyphenyl group and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione typically involves the reaction of 2,4-dimethyl-1,2,4-triazine-3,5-dione with 2-(4-methoxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino or methoxyphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require the use of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazine derivatives.
Scientific Research Applications
6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)ethylamino-2,4-dimethyl-1,2,4-triazine-3,5-dione
- 6-(4-Chlorophenyl)ethylamino-2,4-dimethyl-1,2,4-triazine-3,5-dione
- 6-(4-Fluorophenyl)ethylamino-2,4-dimethyl-1,2,4-triazine-3,5-dione
Uniqueness
6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor for the synthesis of other biologically active compounds.
Properties
IUPAC Name |
6-[2-(4-methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-17-13(19)12(16-18(2)14(17)20)15-9-8-10-4-6-11(21-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRJFDGHXLWVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C)NCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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